molecular formula C17H18BrNO2 B5663700 N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5663700
M. Wt: 348.2 g/mol
InChI Key: NSVJTKXCUODDDO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenyl group and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the reaction of 3-bromoaniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield bromophenol derivatives, while substitution reactions could produce various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
  • N-(3-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
  • N-(3-bromophenyl)-2-(2,4,6-trimethylphenoxy)acetamide

Uniqueness

N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific positioning of the bromine and trimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic applications or biological studies.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-7-8-12(2)17(13(11)3)21-10-16(20)19-15-6-4-5-14(18)9-15/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVJTKXCUODDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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